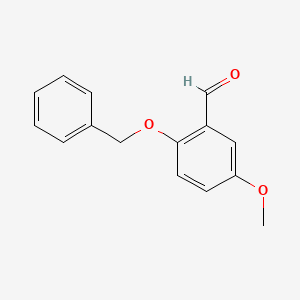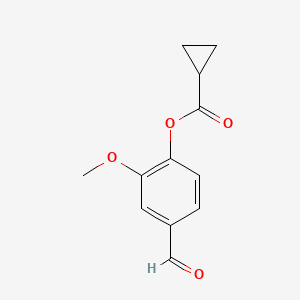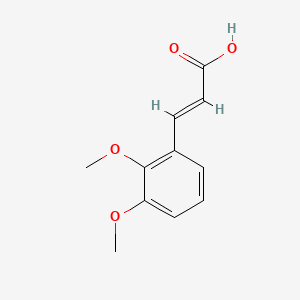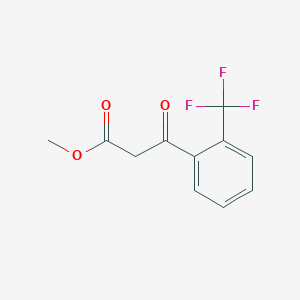
N-(6-Methyl-2-pyridyl)glutaramic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Methyl-2-pyridyl)glutaramic acid: is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is a derivative of glutaramic acid, featuring a pyridyl group substituted at the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
生化学分析
Biochemical Properties
N-(6-Methyl-2-pyridyl)glutaramic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with glutamate dehydrogenase, an enzyme involved in the metabolism of glutamate . This interaction can affect the enzyme’s activity, leading to changes in the metabolic pathways involving glutamate.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in the oxidative stress response, leading to changes in cellular metabolism and redox homeostasis . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, its interaction with glutamate dehydrogenase can inhibit the enzyme’s activity, leading to a decrease in the production of glutamate . This inhibition can result in changes in the metabolic flux of glutamate and other related metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal cellular function, while higher doses lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glutamate metabolism. It interacts with enzymes such as glutamate dehydrogenase and glutamate synthase, influencing the production and utilization of glutamate . These interactions can affect the metabolic flux of glutamate and other related metabolites, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as it may be concentrated in specific areas where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects . The localization of the compound can impact its activity and function, as it may be more effective in certain cellular environments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methyl-2-pyridyl)glutaramic acid typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with glutaramic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
化学反応の分析
Types of Reactions: N-(6-Methyl-2-pyridyl)glutaramic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(6-Methyl-2-pyridyl)glutaramic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(6-Methyl-2-pyridyl)glutaramic acid involves its interaction with specific molecular targets. The pyridyl group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially modulating their activity. The glutaramic acid moiety may interact with amino acid residues in the active sites of enzymes, influencing their catalytic functions.
類似化合物との比較
- N-(2-Pyridyl)glutaramic acid
- N-(3-Methyl-2-pyridyl)glutaramic acid
- N-(4-Methyl-2-pyridyl)glutaramic acid
Comparison: N-(6-Methyl-2-pyridyl)glutaramic acid is unique due to the position of the methyl group on the pyridyl ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological interactions. For example, the 6-methyl substitution may enhance the compound’s ability to form specific interactions with biological targets compared to its 2-methyl or 4-methyl counterparts.
特性
IUPAC Name |
5-[(6-methylpyridin-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-4-2-5-9(12-8)13-10(14)6-3-7-11(15)16/h2,4-5H,3,6-7H2,1H3,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUHCOTZICXWOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)



![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)

